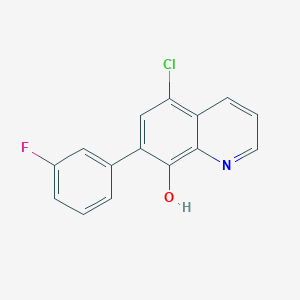
1H-Indole-3-carboxylic acid, 5-((dimethylamino)sulfonyl)-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(N,N-Dimethylsulfamoyl)-1-methyl-1H-indole-3-carboxylic acid is a complex organic compound that features an indole core substituted with a dimethylsulfamoyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N,N-Dimethylsulfamoyl)-1-methyl-1H-indole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Dimethylsulfamoyl Group: This step involves the reaction of the indole derivative with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(N,N-Dimethylsulfamoyl)-1-methyl-1H-indole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced forms of the sulfonamide or carboxylic acid groups.
Substitution: Substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-(N,N-Dimethylsulfamoyl)-1-methyl-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as conductive polymers or fluorescent dyes.
Mecanismo De Acción
The mechanism of action of 5-(N,N-Dimethylsulfamoyl)-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-(N,N-Dimethylsulfamoyl)-2-morpholinobenzoic acid: Similar structure with a morpholine ring instead of the indole core.
4-(N,N-Dimethylsulfamoyl)phenylboronic acid: Contains a phenylboronic acid group instead of the indole core.
(1-(N,N-Dimethylsulfamoyl)-1H-pyrazol-5-yl)boronic acid: Features a pyrazole ring instead of the indole core.
Uniqueness
5-(N,N-Dimethylsulfamoyl)-1-methyl-1H-indole-3-carboxylic acid is unique due to its indole core, which imparts specific chemical and biological properties
Propiedades
Número CAS |
120729-92-2 |
|---|---|
Fórmula molecular |
C12H14N2O4S |
Peso molecular |
282.32 g/mol |
Nombre IUPAC |
5-(dimethylsulfamoyl)-1-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C12H14N2O4S/c1-13(2)19(17,18)8-4-5-11-9(6-8)10(12(15)16)7-14(11)3/h4-7H,1-3H3,(H,15,16) |
Clave InChI |
WGCMWDHTTHGNJI-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1C=CC(=C2)S(=O)(=O)N(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


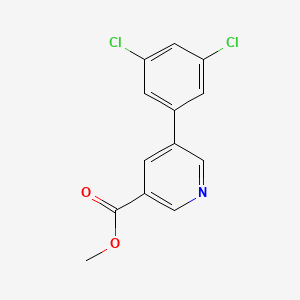
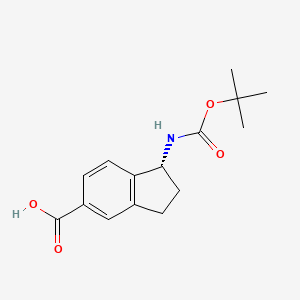



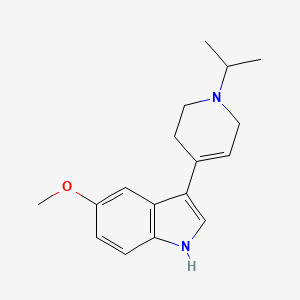
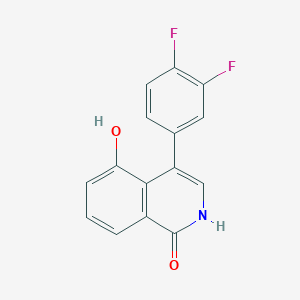



![Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate](/img/structure/B11845669.png)
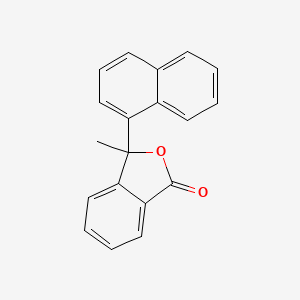
![6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11845686.png)
